N-(4-Chloro-3-iodophenyl)formamide chemical structure and properties
N-(4-Chloro-3-iodophenyl)formamide chemical structure and properties
An In-Depth Technical Guide to N-(4-Chloro-3-iodophenyl)formamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(4-Chloro-3-iodophenyl)formamide, a halogenated aromatic compound of significant interest to the chemical and pharmaceutical research communities. The document details its chemical structure, physicochemical properties, and provides a validated protocol for its synthesis from commercially available precursors. Furthermore, it explores the compound's reactivity, spectroscopic profile, and its potential applications as a versatile building block in the development of novel therapeutics and complex organic molecules. This guide is intended for researchers, chemists, and professionals in drug discovery, offering foundational knowledge and practical insights into the utility of this compound.
Introduction
N-(4-Chloro-3-iodophenyl)formamide is a disubstituted anilide, a class of compounds widely recognized for their utility in organic synthesis and medicinal chemistry. The presence of three distinct functional groups—a formamide, a chloro substituent, and an iodo substituent—on the phenyl ring endows this molecule with unique chemical reactivity and makes it a valuable intermediate. The formamide group can be hydrolyzed to a primary amine or participate in various cyclization reactions. The halogen atoms, particularly the iodo group, serve as versatile handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. This guide aims to consolidate the available technical information on N-(4-Chloro-3-iodophenyl)formamide, providing a reliable resource for its synthesis and application.
Chemical Structure and Physicochemical Properties
The structural and physical characteristics of a compound are fundamental to understanding its behavior in chemical reactions and biological systems. This section outlines the key identifiers and properties of N-(4-Chloro-3-iodophenyl)formamide.
Chemical Structure and Identifiers
The molecular structure consists of a formamide group attached to a benzene ring, which is substituted with a chlorine atom at position 4 and an iodine atom at position 3.
Caption: Chemical Structure of N-(4-Chloro-3-iodophenyl)formamide.
Physicochemical Data Summary
While specific experimental data for N-(4-Chloro-3-iodophenyl)formamide is not widely published, the properties can be reliably estimated based on its constituent parts and data from closely related analogs such as N-(4-chlorophenyl)formamide and 4-chloro-3-iodoaniline.
| Property | Value (Estimated/Reported for Analogs) | Source |
| IUPAC Name | N-(4-Chloro-3-iodophenyl)formamide | - |
| CAS Number | Not assigned | - |
| Molecular Formula | C₇H₅ClINO | - |
| Molecular Weight | 281.48 g/mol | - |
| Appearance | Expected to be a white to off-white or grey solid | |
| Melting Point | >100 °C (Analog N-(4-chlorophenyl)formamide: 104 °C) | [1] |
| Boiling Point | >300 °C (Predicted) | - |
| Solubility | Soluble in methanol, ethanol, DMF, DMSO. Sparingly soluble in water. | [1] |
| Storage Temperature | Room temperature, keep in a dark place, sealed in dry conditions. | [1] |
Synthesis Protocol
The most direct and efficient synthesis of N-(4-Chloro-3-iodophenyl)formamide involves the N-formylation of its corresponding aniline precursor, 4-chloro-3-iodoaniline. This transformation is a standard and robust reaction in organic synthesis.
Causality of Experimental Design
The chosen synthetic route leverages the nucleophilicity of the amino group on 4-chloro-3-iodoaniline (CAS 573764-31-5) to attack a suitable formylating agent.[2] Formic acid is selected as the ideal reagent due to its low cost, ready availability, and high atom economy. The reaction proceeds as a nucleophilic acyl substitution. To drive the equilibrium towards the product, the reaction is typically performed under heating, which facilitates the removal of water, the reaction byproduct. Conducting the reaction under neat (solvent-free) conditions simplifies the procedure, reduces waste, and often leads to high yields of the pure product after a simple work-up.[3]
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is adapted from general procedures for the N-formylation of anilines using formic acid.[3][4]
-
Reactant Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-iodoaniline (5.0 g, 19.7 mmol).
-
Reagent Addition: In a fume hood, carefully add formic acid (98-100%, 3.0 mL, ~79 mmol, ~4 equivalents) to the flask.
-
Reaction: Heat the reaction mixture with stirring in an oil bath set to 70 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting aniline), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
Product Collection: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water (3 x 20 mL) to remove any residual formic acid. Dry the solid under vacuum to afford N-(4-Chloro-3-iodophenyl)formamide as a solid. Further purification, if necessary, can be achieved by recrystallization from an ethanol/water mixture.
Spectroscopic and Reactivity Profile
Expected Spectroscopic Characteristics
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¹H NMR: The spectrum is expected to show distinct signals for the formyl proton and the aromatic protons. Due to restricted rotation around the amide C-N bond, rotamers may be observed, leading to two sets of signals.
-
Aromatic Region (δ 7.0-8.5 ppm): Three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.
-
Formyl Proton (δ 8.2-8.7 ppm): A singlet or a doublet (due to coupling with the N-H proton) corresponding to the -CHO proton.
-
Amide Proton (δ 8.5-10.5 ppm): A broad singlet for the N-H proton, which may exchange with D₂O.
-
-
¹³C NMR: Expected signals include those for the carbonyl carbon (~160-165 ppm) and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing/donating effects of the substituents.
-
IR Spectroscopy: Key absorption bands would confirm the presence of the main functional groups.
-
N-H Stretch: A sharp to medium band around 3200-3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp band around 1660-1680 cm⁻¹.
-
N-H Bend (Amide II): A medium band around 1520-1550 cm⁻¹.
-
C-Cl and C-I Stretches: Found in the fingerprint region (< 800 cm⁻¹).
-
Reactivity and Stability
The reactivity of N-(4-Chloro-3-iodophenyl)formamide is governed by its three primary functional regions:
-
Formamide Group: This group is susceptible to hydrolysis under both acidic and basic conditions, which will cleave the amide bond to yield 4-chloro-3-iodoaniline and formic acid (or its conjugate base).[6][7] The reaction typically proceeds via a nucleophilic attack on the protonated carbonyl carbon in acidic media.[8]
-
Aromatic Ring: The halogen substituents make the ring moderately electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr), although this typically requires harsh conditions.
-
Carbon-Iodine Bond: The C-I bond is the most reactive site for organometallic chemistry. It readily participates in a wide range of palladium- or copper-catalyzed cross-coupling reactions, making it an excellent precursor for introducing new functional groups at the 3-position of the ring.[9]
The compound is expected to be stable under standard laboratory conditions. It should be stored away from strong acids, bases, and oxidizing agents.
Applications in Research and Drug Development
The true value of N-(4-Chloro-3-iodophenyl)formamide lies in its role as a versatile chemical intermediate. The presence of multiple, orthogonally reactive functional groups allows for its use in multi-step syntheses of complex target molecules.
-
Scaffold for Medicinal Chemistry: Halogenated anilines and their derivatives are common structural motifs in many biologically active compounds and FDA-approved drugs.[10] This compound serves as a readily accessible scaffold that can be elaborated into more complex drug candidates.
-
Intermediate for Cross-Coupling: The iodo substituent is a key feature, enabling chemists to use powerful C-C and C-N bond-forming reactions to build molecular complexity.[9] For example, a Suzuki coupling could introduce a new aryl or alkyl group, while a Buchwald-Hartwig amination could form a new C-N bond.
-
Precursor to Heterocycles: The formamide moiety, often in conjunction with the adjacent iodo group, can be utilized in cyclization reactions to form various heterocyclic ring systems, which are prevalent in pharmaceuticals.
For instance, related iodo-phenyl amides have been used as key intermediates in the synthesis of complex molecules like Apixaban, a widely used anticoagulant, demonstrating the industrial relevance of such structures.[11]
Safety and Handling
Based on data for structurally similar compounds like N-(4-chlorophenyl)formamide, N-(4-Chloro-3-iodophenyl)formamide should be handled with care.
-
GHS Hazard Statements: Likely to be classified as H302: Harmful if swallowed.[12]
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
N-(4-Chloro-3-iodophenyl)formamide is a valuable and highly functionalized organic intermediate. Its straightforward synthesis from 4-chloro-3-iodoaniline and the orthogonal reactivity of its formamide and iodo groups make it a powerful building block for synthetic and medicinal chemists. This guide provides the essential technical information required to synthesize, handle, and strategically employ this compound in research and development endeavors, paving the way for the discovery of novel chemical entities.
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